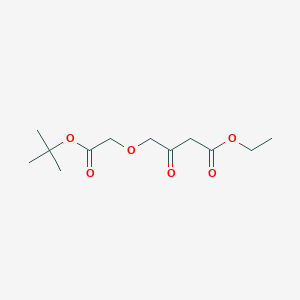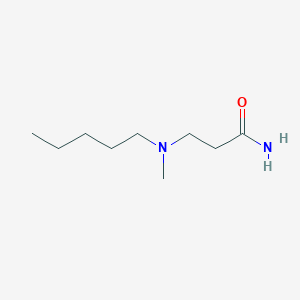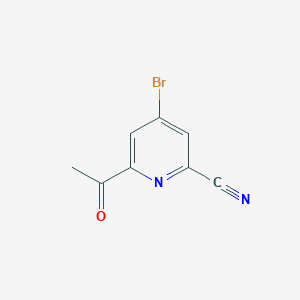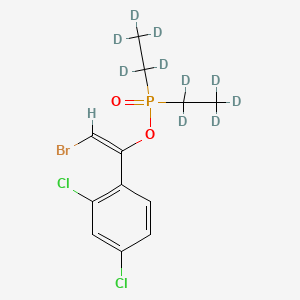
Flecainide-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flecainide-d4 is a deuterated form of flecainide, a class Ic antiarrhythmic agent used to manage atrial fibrillation and paroxysmal supraventricular tachycardias. The deuterium atoms in this compound replace hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the drug .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Flecainide-d4 involves the incorporation of deuterium atoms into the flecainide molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is often subjected to rigorous testing to confirm the incorporation of deuterium atoms and to assess its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions: Flecainide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
Flecainide-d4 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of flecainide.
Biology: Employed in biological studies to investigate the pharmacokinetics and pharmacodynamics of flecainide.
Medicine: Utilized in clinical research to understand the efficacy and safety of flecainide in treating arrhythmias.
Industry: Applied in the pharmaceutical industry for the development of new antiarrhythmic drugs and for quality control purposes
Mechanism of Action
Flecainide-d4 exerts its effects by blocking fast inward sodium channels and slowly unbinding during diastole, which prolongs the refractory period of the heart. This blockade also shortens the duration of action potentials through the Purkinje fibers. Additionally, this compound prevents delayed rectifier potassium channels from opening, thereby lengthening the action potential through ventricular and atrial muscle fibers. It also blocks ryanodine receptor opening, reducing calcium release from the sarcoplasmic reticulum, which reduces depolarization of cells .
Comparison with Similar Compounds
Encainide: Another class Ic antiarrhythmic agent with similar sodium channel blocking properties.
Propafenone: A class Ic antiarrhythmic agent that also blocks sodium channels but has additional beta-blocking activity.
Dronedarone: A class III antiarrhythmic agent used for rhythm control in atrial fibrillation
Uniqueness of Flecainide-d4: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. The incorporation of deuterium atoms can lead to differences in metabolic pathways and reduced formation of toxic metabolites compared to non-deuterated flecainide .
Properties
Molecular Formula |
C17H20F6N2O3 |
|---|---|
Molecular Weight |
418.37 g/mol |
IUPAC Name |
2,5-bis(1,1-dideuterio-2,2,2-trifluoroethoxy)-N-(piperidin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/i9D2,10D2 |
InChI Key |
DJBNUMBKLMJRSA-YQUBHJMPSA-N |
Isomeric SMILES |
[2H]C([2H])(C(F)(F)F)OC1=CC(=C(C=C1)OC([2H])([2H])C(F)(F)F)C(=O)NCC2CCCCN2 |
Canonical SMILES |
C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Butyl-4-methyl-6-oxo-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]acetic acid](/img/structure/B13444152.png)




![(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoic acid](/img/structure/B13444179.png)
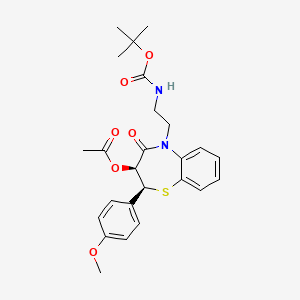
![N-[3-chloro-4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide](/img/structure/B13444189.png)
